molecular formula C12H8ClNO2 B1432703 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde CAS No. 97121-21-6

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Cat. No.: B1432703
CAS No.: 97121-21-6
M. Wt: 233.65 g/mol
InChI Key: NRPZYKQOODWNPQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research by Quiroga et al. (2010) involved the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via the Vilsmeier–Haack reaction, leading to chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010).

Reactions with Alkynes

Vilkauskaitė et al. (2011) demonstrated the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions with various alkynes, forming 1-phenylpyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė et al., 2011).

Conversion into Bipyrazoles

Kumar et al. (2019) described the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced bipyrazoles, reporting the structures and the supramolecular assembly of various compounds (Kumar et al., 2019).

Photophysical Properties

Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde and studied its photophysical properties, revealing dependence on substituents present on the benzene ring (Patil et al., 2010).

Synthesis of Macrocyclic Antibiotics

Okumura et al. (1998) showed the conversion of pyridinecarbonitrile into a ring system for the synthesis of a macrocyclic antibiotic, GE 2270 A (Okumura et al., 1998).

Biochemical Analysis

Biochemical Properties

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the aldehyde functional group in this compound is subject to nucleophilic attack, specifically by amines, to form Schiff bases . These Schiff bases can act as bidentate ligands, forming stable complexes with metal ions, which are crucial in coordination chemistry and catalysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity . This interaction can result in changes in gene expression, further influencing cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Properties

IUPAC Name

5-(4-chlorophenoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPZYKQOODWNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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